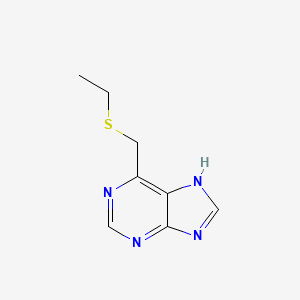![molecular formula C17H23N5O4 B12935904 (2S,3S,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12935904.png)
(2S,3S,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,3S,4S,5R)-2-(6-(Bicyclo[221]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a bicyclic structure attached to a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Attachment of the purine base: This step might involve nucleophilic substitution or coupling reactions.
Formation of the tetrahydrofuran ring: This can be synthesized through ring-closing reactions or other cyclization methods.
Functionalization: Introduction of hydroxymethyl and other functional groups through selective reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Cyclization conditions: Acidic or basic catalysts, heat.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its interactions with enzymes or other biomolecules, potentially serving as a lead compound for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, such as antiviral, antibacterial, or anticancer properties.
Industry
In industry, it might be used in the synthesis of materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would include the specific biochemical processes that the compound affects.
Comparison with Similar Compounds
Similar Compounds
Adenosine analogs: Compounds with similar purine bases.
Bicyclic amines: Compounds with similar bicyclic structures.
Tetrahydrofuran derivatives: Compounds with similar ring structures.
Uniqueness
This compound’s uniqueness lies in its combination of a bicyclic structure, purine base, and tetrahydrofuran ring, which might confer specific properties such as enhanced stability, unique reactivity, or specific biological activity.
Properties
Molecular Formula |
C17H23N5O4 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H23N5O4/c23-5-11-13(24)14(25)17(26-11)22-7-20-12-15(18-6-19-16(12)22)21-10-4-8-1-2-9(10)3-8/h6-11,13-14,17,23-25H,1-5H2,(H,18,19,21)/t8?,9?,10?,11-,13-,14+,17+/m1/s1 |
InChI Key |
YKPCEENRZZBDMC-QBZZJERHSA-N |
Isomeric SMILES |
C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)[C@@H]5[C@H]([C@@H]([C@H](O5)CO)O)O |
Canonical SMILES |
C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


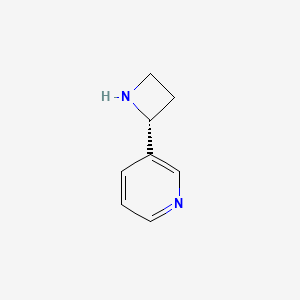

![2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide](/img/structure/B12935841.png)
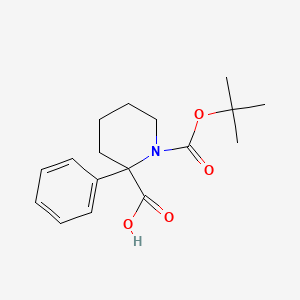

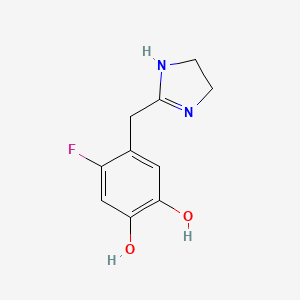
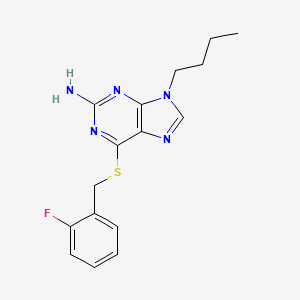
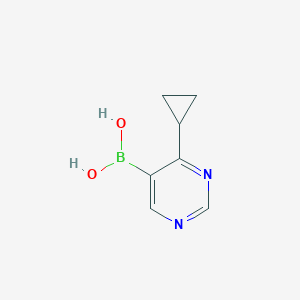
![2-(4'-Butyl[1,1'-biphenyl]-4-yl)pyrimidine-5-carbonitrile](/img/structure/B12935882.png)
![6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12935891.png)
![{[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile](/img/structure/B12935911.png)
![Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B12935913.png)
![Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino-](/img/structure/B12935916.png)
